![molecular formula C22H25N3O3S B2928008 8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189897-51-5](/img/structure/B2928008.png)
8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N2O4S, with a molecular weight of 460.5 g/mol. The structure features a sulfonyl group attached to a dimethylphenyl moiety, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H24N2O4S |
Molecular Weight | 460.5 g/mol |
CAS Number | 902521-25-9 |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.
- Inhibition of MDM2 and XIAP : The compound acts as an inhibitor of MDM2 and XIAP proteins, which are implicated in cancer cell survival and proliferation. A related compound showed an IC50 value of 0.3 μM against cancer cells, indicating potent activity against these targets .
- Cytotoxicity Assays : In cytotoxicity assays involving multiple cancer cell lines (e.g., ALL and neuroblastoma), the compound exhibited consistent cytotoxic effects with lower IC50 values in ALL cells compared to neuroblastoma cells .
Mechanistic Insights
The biological activity is believed to stem from the compound's ability to interact with specific cellular pathways:
- Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound may induce ROS production, leading to oxidative stress in cancer cells and subsequent apoptosis .
- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, further contributing to its anticancer effects.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a structurally related compound that demonstrated significant cytotoxicity across several cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of 0.3 μM in ALL cells and 0.5–1.2 μM in neuroblastoma lines.
- Colony Formation Assays : Treated cells showed a marked reduction in colony formation compared to controls, highlighting its potential as an effective therapeutic agent .
Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to understand the binding interactions of the compound with target proteins like DVL1 involved in the WNT signaling pathway:
Eigenschaften
IUPAC Name |
8-(3,4-dimethylphenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-4-7-18(8-5-15)20-21(26)24-22(23-20)10-12-25(13-11-22)29(27,28)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYTCVSFQBNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.